molecular formula C21H29ClN5O3.HO4S<br>C21H30ClN5O7S B13802461 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate CAS No. 72894-28-1

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate

Cat. No.: B13802461
CAS No.: 72894-28-1
M. Wt: 532.0 g/mol
InChI Key: ZSTRVSJNWUAODT-UHFFFAOYSA-M
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Description

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazenyl group, a nitrophenyl group, and a quaternary ammonium group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethylaniline. The resulting intermediate is then reacted with 2-hydroxypropyl-dimethylamine to form the quaternary ammonium compound. The final step involves the addition of hydrogen sulfate to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate is unique due to its quaternary ammonium group, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and medical applications where water solubility is crucial .

Properties

CAS No.

72894-28-1

Molecular Formula

C21H29ClN5O3.HO4S
C21H30ClN5O7S

Molecular Weight

532.0 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C21H29ClN5O3.H2O4S/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ZSTRVSJNWUAODT-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.OS(=O)(=O)[O-]

Origin of Product

United States

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